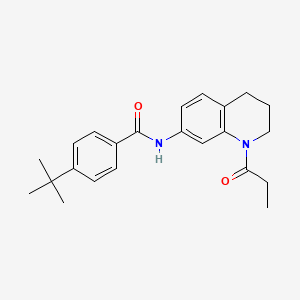
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ, is an organic compound that is used in scientific research applications. It is a derivative of quinoline, an aromatic heterocyclic compound with a wide range of applications, and has been studied extensively in recent years. 2MTPQ has been found to have a number of biochemical and physiological effects, which makes it a valuable tool for scientific and medical research.
Applications De Recherche Scientifique
2MTPQ has been used in a variety of scientific research applications, including drug development, cell biology, and pharmacology. In drug development, it has been used to study the effects of novel compounds on cellular processes. In cell biology, 2MTPQ has been used to study the effects of various compounds on cell signaling pathways. In pharmacology, it has been used to study the effects of various drugs on the body.
Mécanisme D'action
2MTPQ has been found to act on a variety of biochemical and physiological processes. It has been shown to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of various biological processes such as inflammation and pain. It has also been found to act as an agonist of the transient receptor potential (TRP) channels TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects
2MTPQ has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various G-protein-coupled receptors, including GPR55 and GPR18, which are involved in the regulation of various biological processes such as inflammation and pain. It has also been found to modulate the activity of various TRP channels, including TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation. In addition, 2MTPQ has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2MTPQ has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2MTPQ in lab experiments is its ability to modulate the activity of various G-protein-coupled receptors and TRP channels. This makes it a valuable tool for studying the effects of various compounds on cellular processes. However, one of the main limitations of using 2MTPQ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
The study of 2MTPQ has revealed a number of potential future directions for research. One potential direction is to further explore the effects of 2MTPQ on various G-protein-coupled receptors and TRP channels, which could lead to a better understanding of how these receptors and channels are regulated. Another potential direction is to further explore the anti-inflammatory, anti-oxidative, and anti-cancer effects of 2MTPQ, which could lead to the development of novel therapeutics. Finally, further research into the synthesis and structure of 2MTPQ could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
2MTPQ is synthesized from quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out in a three-step synthesis, beginning with the condensation of quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline to form 2-methyl-1,2,3,4-tetrahydroquinolin-7-ylbenzamide. This is followed by the oxidation of the compound to form 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ.
Propriétés
IUPAC Name |
2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-12-6-8-15-10-11-16(13-18(15)22)21-20(24)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFGFKYZWSMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














